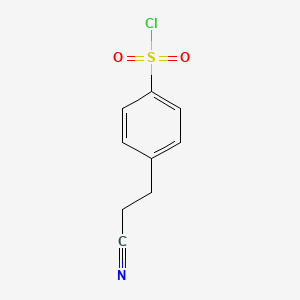

4-(2-Cyanoethyl)benzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2089277-45-0 . It has a molecular weight of 229.69 . The IUPAC name for this compound is 4-(2-cyanoethyl)benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” is 1S/C9H8ClNO2S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” are not available, it’s worth noting that aromatic compounds like this one often undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” include a molecular weight of 229.69 . Unfortunately, specific details such as boiling point or storage conditions were not found in the sources.科学的研究の応用

Friedel-Crafts Sulfonylation

"Friedel-Crafts sulfonylation in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids" study showcases an unconventional reaction medium for the sulfonylation reaction of benzene and substituted benzenes with sulfonyl chlorides. This process enhances reactivity and yields under ambient conditions, providing insights into the mechanistic aspects of the reaction through 27Al NMR spectroscopy (Nara, Harjani, & Salunkhe, 2001).

Structural and Electronic Characterization

The synthesis and characterization of "4-methyl-N-(naphthalene-1-yl)benzene sulfonamide" explores the structural and electronic properties of a sulfonamide compound derived from the reaction with sulfonyl chloride. Detailed analyses include FTIR, NMR, X-ray diffraction, and DFT studies, offering valuable data on molecular geometry and electronic properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Microwave-Assisted Sulfonylation

"Acylation and related reactions under microwaves. 4. Sulfonylation reactions of aromatics" research demonstrates the efficiency of microwave irradiation in solvent-free sulfonylation of benzene derivatives, emphasizing the role of iron(III) chloride as a catalyst. This method highlights the interaction between microwave energy and polar species in the reaction, pointing towards a potential acceleration of sulfonylation processes (Marquié, Laporterie, Dubac, Roques, & Desmurs, 2001).

Palladium-Catalyzed Ortho-Sulfonylation

The study on "Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines and subsequent formation of ortho-sulfonylated phenols" presents a novel protocol for direct sulfonylation using palladium catalysis. It showcases the versatility of the method across different substrates and the efficient synthesis of ortho-sulfonylated phenols (Xu, Liu, Li, & Sun, 2015).

Safety and Hazards

The safety data sheet for a related compound, benzenesulfonyl chloride, indicates that it is hazardous. It can cause severe skin burns and eye damage . It’s also harmful if swallowed . Contact with water liberates toxic gas . It’s reasonable to assume that “4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” may have similar hazards, but specific safety data for this compound was not found.

特性

IUPAC Name |

4-(2-cyanoethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVXUPWSUXHFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Cyanoethyl)benzene-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol](/img/structure/B2858125.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2858130.png)

![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate](/img/structure/B2858131.png)

![5-Azaspiro[2.3]hexane-1-carbonitrile hcl](/img/structure/B2858132.png)

![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)

![[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2858137.png)

![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)

![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)